molecular formula C27H27ClN2O5 B257582 1-[4-(Allyloxy)phenyl]-7-chloro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Allyloxy)phenyl]-7-chloro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B257582
M. Wt: 495 g/mol
InChI Key: KXUZMVOQQJCOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Allyloxy)phenyl]-7-chloro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, commonly known as APCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. APCP is a chromeno-pyrrole derivative that has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Mechanism of Action

The mechanism of action of APCP is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. APCP has been shown to inhibit the activity of the transcription factor NF-kB, which plays a key role in the regulation of genes involved in inflammation and cell survival. Additionally, APCP has been shown to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
APCP has been shown to possess a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, APCP has been shown to possess antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. Furthermore, APCP has been shown to possess anti-angiogenic properties, which could make it useful in the treatment of diseases such as macular degeneration and cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of using APCP in lab experiments is its high selectivity and specificity for its target molecules. This makes it a useful tool for studying the specific signaling pathways involved in various diseases. Additionally, APCP has been shown to possess low toxicity in animal models, making it a relatively safe compound to work with. However, one of the major limitations of using APCP in lab experiments is its relatively high cost, which could limit its widespread use in research.

Future Directions

Despite the significant progress that has been made in the study of APCP, there are still many unanswered questions about its mechanism of action and potential applications. One of the major areas of future research could be in the development of more efficient synthesis methods for APCP, which could make it more accessible for use in research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of APCP, as well as its potential applications in the treatment of various diseases. Furthermore, the development of APCP analogs could provide new insights into the structure-activity relationships of this compound, which could lead to the development of more potent and selective compounds for use in pharmacological research.

Synthesis Methods

The synthesis of APCP involves the condensation of 2-morpholinoethylamine with 4-allyloxybenzaldehyde in the presence of acetic acid, followed by cyclization with 2-chloro-1,4-naphthoquinone. The resulting product is then purified by column chromatography to obtain APCP in high yield and purity.

Scientific Research Applications

APCP has been extensively studied for its potential applications in various fields of pharmacology. One of the major areas of research has been in the treatment of cancer. APCP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs. Additionally, APCP has been shown to possess anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Moreover, APCP has also been studied for its potential anti-diabetic effects, as it has been shown to improve insulin sensitivity and glucose tolerance in animal models.

properties

Product Name

1-[4-(Allyloxy)phenyl]-7-chloro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C27H27ClN2O5

Molecular Weight

495 g/mol

IUPAC Name

7-chloro-2-(3-morpholin-4-ylpropyl)-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H27ClN2O5/c1-2-14-34-20-7-4-18(5-8-20)24-23-25(31)21-17-19(28)6-9-22(21)35-26(23)27(32)30(24)11-3-10-29-12-15-33-16-13-29/h2,4-9,17,24H,1,3,10-16H2

InChI Key

KXUZMVOQQJCOAL-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl

Origin of Product

United States

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